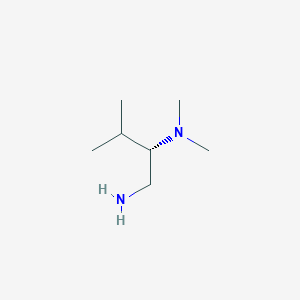
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine
描述
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine, also known as L-carnitine, is a naturally occurring compound found in the human body. It plays a crucial role in the transport of fatty acids into the mitochondria for energy production. In recent years, L-carnitine has gained significant attention for its potential use in various scientific research applications.
作用机制
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine plays a crucial role in the transport of fatty acids into the mitochondria for energy production. It acts as a shuttle, transferring fatty acids from the cytosol into the mitochondrial matrix where they can be oxidized for energy. This compound also plays a role in the removal of toxic metabolites from the mitochondria, which helps to prevent cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in fatty acid metabolism, which can lead to increased fat oxidation and improved exercise performance. This compound has also been shown to reduce oxidative stress and inflammation, which can help to prevent cellular damage and improve overall health.
实验室实验的优点和局限性
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has several advantages when used in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. This compound is also non-toxic and has a low risk of side effects, which makes it safe for use in human studies. However, one limitation of this compound is that it can be difficult to measure accurately in biological samples, which can make it challenging to study its effects.
未来方向
There are several future directions for research on (2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal studies, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the use of this compound in the treatment of cardiovascular disease. This compound has been shown to improve cardiac function and reduce the risk of heart failure, and further research is needed to determine its potential use in the prevention and treatment of cardiovascular disease.
Conclusion:
This compound is a naturally occurring compound with a variety of potential scientific research applications. Its role in fatty acid metabolism and energy production has made it a popular choice for researchers studying exercise performance, fat metabolism, and various medical conditions. While there are some limitations to studying this compound, its low toxicity and safety profile make it a promising area of research for the future.
科学研究应用
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has been extensively studied for its potential use in various scientific research applications. It has been shown to improve exercise performance, increase fat metabolism, and reduce muscle damage and soreness. This compound has also been studied for its potential use in the treatment of various medical conditions, including cardiovascular disease, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
(2S)-2-N,2-N,3-trimethylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVWTEQJNMZOQF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274692 | |
| Record name | (2S)-N2,N2,3-Trimethyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048692-59-6 | |
| Record name | (2S)-N2,N2,3-Trimethyl-1,2-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048692-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-N2,N2,3-Trimethyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



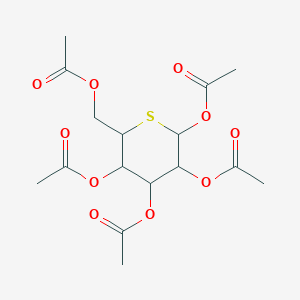



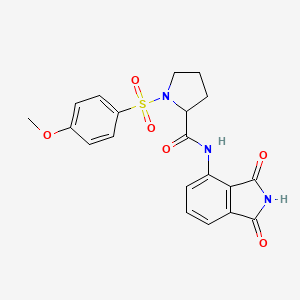

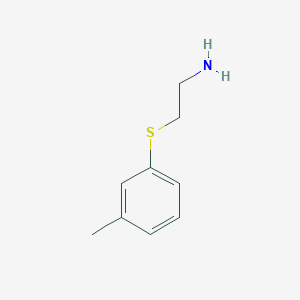

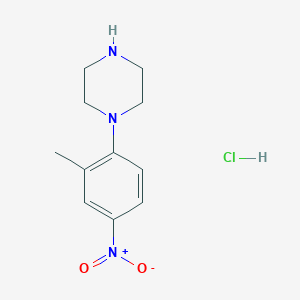

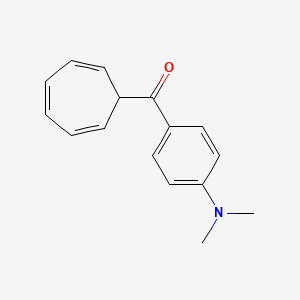
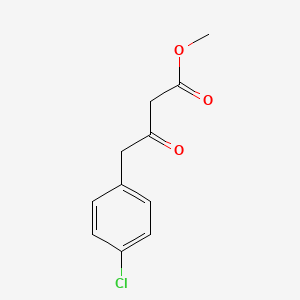
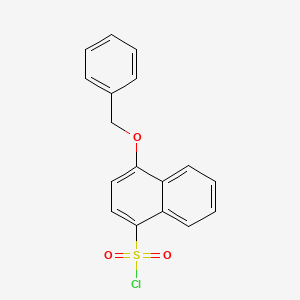
![2-[(3-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3207789.png)